
2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid" is a complex organic molecule that appears to be related to the field of synthetic organic chemistry. The structure suggests it is a derivative of isoindole with various functional groups, including an epoxy bridge and a carboxylic acid moiety.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of o-carboxyarylacrylic acids has been achieved through the oxidative cleavage of hydroxynaphthalenes and higher aromatics with Oxone at room temperature, which could provide insights into potential synthetic routes for the target compound . Additionally, the synthesis of esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids has been reported, where the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of related epoxyisoindole carboxylic acids . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features an isoindole core with a hexahydro modification, an epoxy bridge, and a carboxylic acid group. The presence of these functional groups can significantly influence the molecule's reactivity and physical properties. For example, the carboxylic acid group could enhance solubility in polar solvents and provide a site for further chemical reactions .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The epoxy bridge could undergo ring-opening reactions, while the carboxylic acid group could participate in esterification or amide formation reactions. The synthesis of related compounds has shown that esterification can lead to unexpected cleavage products, which could be relevant for the target compound . Additionally, the presence of an ethoxy group could be susceptible to hydrolysis under certain conditions, as seen in the in situ hydrothermal hydrolysis reaction used to generate related pyrazolecarboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be affected by its molecular structure. The presence of the carboxylic acid group is likely to increase the compound's polarity and potentially its boiling and melting points. The epoxy group could add strain to the molecule, affecting its stability. The density of unpaired electrons and the ESR signal could be negligible, as suggested by studies on similar compounds . The compound's solubility, reactivity, and spectroscopic properties (such as IR, UV-Vis, and NMR) would be key characteristics to investigate further.
Scientific Research Applications
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments with a nitrogenous core structure, betalamic acid. The synthesis pathway starts with tyrosine hydroxylation to DOPA, leading to betalamic acid formation. Betalains, safe for consumption, contribute to health and have potential commercial scale extraction benefits for pigment production (Khan & Giridhar, 2015).
Biologically Active Compounds of Plants
This review compares structural differences of selected carboxylic acids (e.g., benzoic acid, cinnamic acid) on antioxidant, antimicrobial, and cytotoxic activity. Structural-activity relationships indicate that compounds like rosmarinic acid exhibit high antioxidant activity, suggesting potential applications in developing natural antioxidants (Godlewska-Żyłkiewicz et al., 2020).
Understanding Biocatalyst Inhibition by Carboxylic Acids
This review discusses the impact of carboxylic acids, produced fermentatively by microbes, as inhibitors to these microbes at concentrations below desired yield and titer. It explores metabolic engineering strategies to increase microbial robustness against such inhibitors, highlighting the relevance of understanding microbial interactions with carboxylic acids for improving bioproduction processes (Jarboe et al., 2013).
Conversion of Plant Biomass to Furan Derivatives
5-Hydroxymethylfurfural (HMF) and its derivatives, derived from plant biomass, are highlighted as versatile reagents for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This review discusses advances in HMF synthesis from plant feedstocks and its applications, indicating the importance of research on biomass-derived chemicals for sustainable industrial feedstocks (Chernyshev et al., 2017).
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids
This review covers solvent developments for the extraction of carboxylic acids from aqueous streams, a critical process for producing bio-based plastics from organic acids. It discusses the use of new solvents like ionic liquids and improvements in traditional solvent systems, aiming to provide direction towards more efficient and sustainable extraction processes (Sprakel & Schuur, 2019).
properties
IUPAC Name |
3-(2-ethoxy-2-oxoethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-2-19-8(15)5-14-6-13-4-3-7(20-13)9(12(17)18)10(13)11(14)16/h3-4,7,9-10H,2,5-6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQJAXOZIIORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389962 |
Source


|
| Record name | SBB012217 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436811-04-0 |
Source


|
| Record name | SBB012217 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)
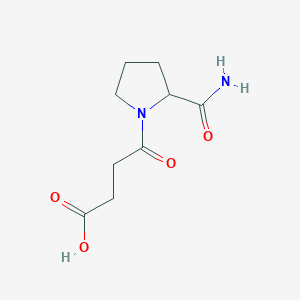
![3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1306261.png)
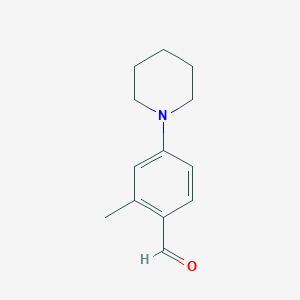

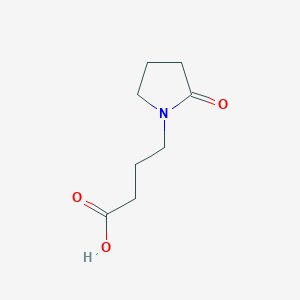
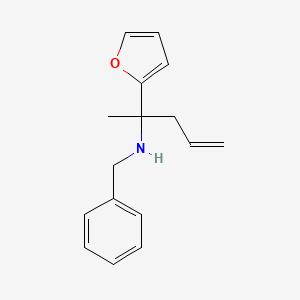



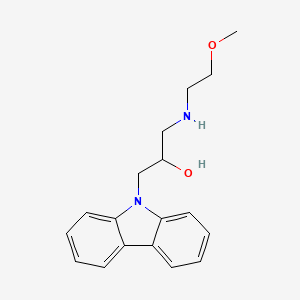

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)